

(5-tert-butyl-1H-imidazol-4-yl)methanol chemical properties

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Compound of Interest

Compound Name: (5-tert-butyl-1H-imidazol-4-yl)methanol

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An In-Depth Technical Guide to the Chemical Properties of **(5-tert-butyl-1H-imidazol-4-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **(5-tert-butyl-1H-imidazol-4-yl)methanol**. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide focuses on foundational chemical information and general characteristics derived from related compounds.

Chemical Identity and Physical Properties

(5-tert-butyl-1H-imidazol-4-yl)methanol is a substituted imidazole derivative. The imidazole ring is a fundamental component of many biologically active molecules, and substitutions can significantly influence its chemical and pharmacological properties.^{[1][2][3][4][5]}

Table 1: General Chemical Information

Property	Value	Source
CAS Number	51721-22-3	[4]
Molecular Formula	C ₈ H ₁₄ N ₂ O	[4]
Molecular Weight	154.21 g/mol	[4]
Physical Form	Solid	[4]

Note: Specific quantitative physical properties such as melting point, boiling point, and solubility for **(5-tert-butyl-1H-imidazol-4-yl)methanol** are not readily available in the surveyed literature. For comparison, the related compound (2-butyl-5-chloro-1H-imidazol-4-yl)methanol has a reported melting point of 147-151 °C.[6] Methanol, a simple alcohol, has a melting point of -98 °C and a boiling point of 64.7 °C.[7]

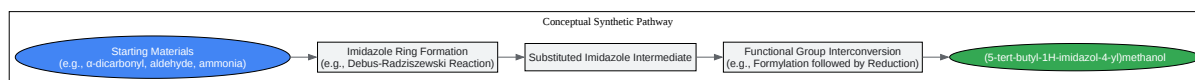
Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra for **(5-tert-butyl-1H-imidazol-4-yl)methanol**, are not available in the public domain. However, general chemical shift regions for protons and carbons in similar chemical environments can be predicted based on standard NMR principles and data for related structures.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **(5-tert-butyl-1H-imidazol-4-yl)methanol** is not documented in readily available literature, the synthesis of substituted imidazole methanols generally involves the creation of the imidazole ring followed by the introduction or modification of the methanol group.

A plausible synthetic approach could involve the following conceptual steps, based on established imidazole synthesis methodologies such as the Debus-Radziszewski reaction.[5]



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Caption: A generalized workflow for the synthesis of substituted imidazole methanols.

Experimental Considerations:

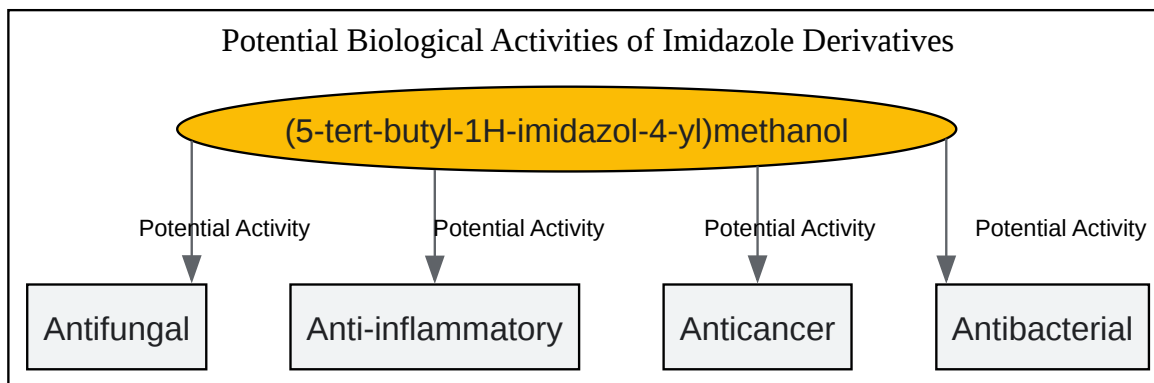
The synthesis of imidazole derivatives can be influenced by various factors including the choice of catalyst, solvent, and reaction temperature.[2][3] Common synthetic strategies often involve multi-component reactions to construct the imidazole core.[2][3] The tert-butyl group, being sterically bulky, may influence the regioselectivity of the reactions.

Potential Biological Activity

The biological activities of **(5-tert-butyl-1H-imidazol-4-yl)methanol** have not been specifically reported. However, the imidazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including:

- Antifungal: Imidazole derivatives are known to inhibit fungal growth.[1][4]
- Anti-inflammatory: Certain substituted imidazoles have demonstrated anti-inflammatory properties.[1][2]
- Anticancer: Some imidazole-containing compounds have been investigated for their potential as anticancer agents.[1][4]
- Antibacterial: The imidazole nucleus is a feature in some antibacterial compounds.[1][4]

The presence of the tert-butyl group may enhance lipophilicity, which can influence the pharmacokinetic and pharmacodynamic properties of the molecule.



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Caption: Potential therapeutic areas for substituted imidazole compounds.

Conclusion

(5-tert-butyl-1H-imidazol-4-yl)methanol is a chemical compound for which detailed experimental data is scarce in the public domain. This guide provides the available foundational chemical information. Further experimental investigation is required to fully characterize its physical, spectroscopic, and biological properties. Researchers interested in this compound for drug development or other scientific applications will need to undertake de novo synthesis and characterization. The general reactivity and known biological activities of the imidazole class of compounds provide a starting point for such investigations.

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